molecular formula C7H7N5 B15242408 3-(1H-imidazol-2-yl)pyrazin-2-amine

3-(1H-imidazol-2-yl)pyrazin-2-amine

Cat. No.: B15242408
M. Wt: 161.16 g/mol
InChI Key: KPIUCWYMCWBBKM-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)pyrazin-2-amine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrazine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-2-yl)pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with imidazole derivatives under specific conditions. For instance, the reaction can be catalyzed by palladium complexes in the presence of suitable ligands and bases . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of imidazole-2-ylmethanamine derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-imidazol-2-yl)pyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Uniqueness: 3-(1H-imidazol-2-yl)pyrazin-2-amine is unique due to the combination of imidazole and pyrazine rings in its structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)pyrazin-2-amine

InChI

InChI=1S/C7H7N5/c8-6-5(9-1-2-10-6)7-11-3-4-12-7/h1-4H,(H2,8,10)(H,11,12)

InChI Key

KPIUCWYMCWBBKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC=CN=C2N

Origin of Product

United States

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